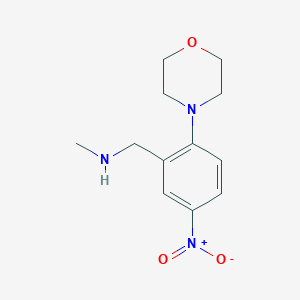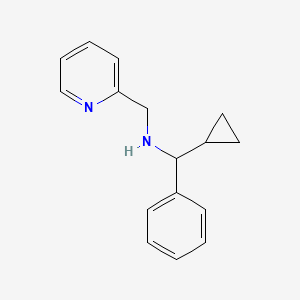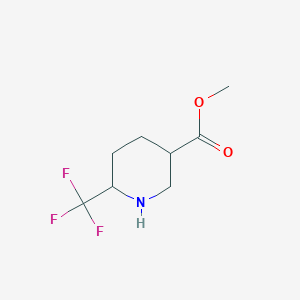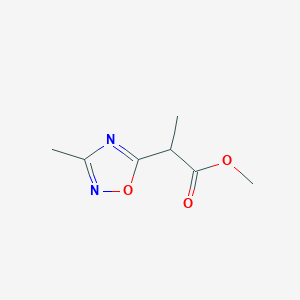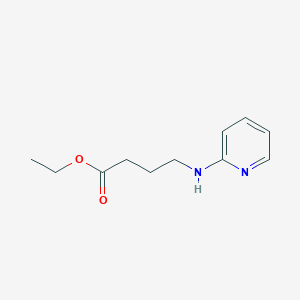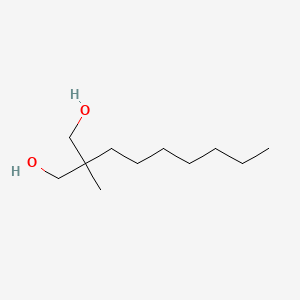
2-Heptyl-2-methylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptyl-2-methylpropane-1,3-diol is an organic compound with the molecular formula C11H24O2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methylpropane-1,3-diol typically involves the reaction of heptanal with formaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to hydrogenation to yield the final diol product. The reaction conditions often include:
Temperature: 60-80°C
Pressure: 1-2 atm
Catalysts: Nickel or palladium catalysts for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Aldol Condensation: Heptanal and formaldehyde are mixed in a continuous flow reactor with a base catalyst.
Hydrogenation: The aldol product is then hydrogenated in the presence of a nickel or palladium catalyst.
Purification: The final product is purified using distillation or crystallization techniques.
化学反应分析
Types of Reactions
2-Heptyl-2-methylpropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
科学研究应用
2-Heptyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its diol functionality.
作用机制
The mechanism of action of 2-Heptyl-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,3-propanediol
- 1,3-Butanediol
- 1,4-Butanediol
Uniqueness
2-Heptyl-2-methylpropane-1,3-diol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain diols. This makes it more suitable for specific applications, such as in the production of hydrophobic polymers and coatings.
属性
分子式 |
C11H24O2 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC 名称 |
2-heptyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(2,9-12)10-13/h12-13H,3-10H2,1-2H3 |
InChI 键 |
XMFVGVQSSGPIHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


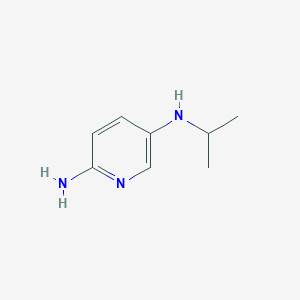
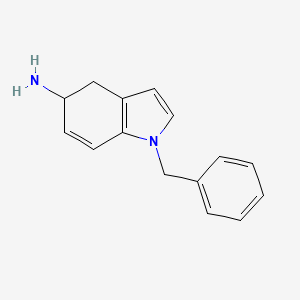
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


